Theaflavin

描述

Theaflavin is a polyphenolic compound predominantly found in black tea It is formed during the enzymatic oxidation of flavan-3-ols, which are present in fresh tea leavesThese compounds are known for their antioxidant properties and potential health benefits, including anti-inflammatory, antiviral, and anticancer effects .

准备方法

Synthetic Routes and Reaction Conditions: Theaflavins are synthesized through the oxidation of catechins, which are abundant in green tea leaves. The key enzymes involved in this process are polyphenol oxidase and peroxidase. The oxidation process can be carried out using chemical oxidizing agents or enzymatic methods. Chemical oxidizing agents such as potassium ferricyanide and hydrogen peroxide have been used, but they often result in low yields .

Industrial Production Methods: In industrial settings, theaflavins are produced during the fermentation of black tea leaves. The process involves withering, rolling, fermenting, and drying the tea leaves. During fermentation, the catechins in the tea leaves undergo enzymatic oxidation to form theaflavins. Recent advancements have led to the development of biosynthetic methods for the mass production of theaflavins, which offer higher yields and better efficiency .

化学反应分析

Types of Reactions: Theaflavins undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation of catechins to form theaflavins is a key reaction in their synthesis. Theaflavins can also undergo further oxidation to form thearubigins, which contribute to the color and flavor of black tea .

Common Reagents and Conditions:

Oxidation: Potassium ferricyanide, hydrogen peroxide, and enzymatic oxidants such as polyphenol oxidase and peroxidase.

Reduction: Sodium borohydride and other reducing agents.

Substitution: Various nucleophiles can be used to introduce different functional groups into theaflavin molecules.

Major Products: The major products formed from the oxidation of catechins are this compound, this compound-3-gallate, this compound-3’-gallate, and this compound-3,3’-digallate .

科学研究应用

Theaflavins have been extensively studied for their potential health benefits and applications in various fields:

Chemistry: Theaflavins are used as antioxidants in various chemical formulations.

Biology: They have been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.

Medicine: Theaflavins exhibit potential therapeutic effects against metabolic syndrome, cardiovascular diseases, and certain types of cancer. .

Industry: Theaflavins are used in the food and beverage industry as natural colorants and flavor enhancers. .

作用机制

Theaflavins exert their effects through multiple mechanisms:

Antioxidant Activity: Theaflavins scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Effects: They inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Antiviral Action: Theaflavins inhibit the entry of viruses into host cells by binding to viral particles and preventing their attachment to cell receptors.

Cognitive Enhancement: Theaflavins modulate neurotransmitter systems, including dopamine and acetylcholine, which are involved in attention, learning, and memory.

相似化合物的比较

Theaflavins are unique among tea polyphenols due to their complex structure and potent biological activities. Similar compounds include:

Catechins: Found in green tea, catechins are the precursors of theaflavins. They have strong antioxidant properties but differ in their molecular structure and biological effects.

Thearubigins: These are larger polyphenolic compounds formed from the further oxidation of theaflavins. They contribute to the color and flavor of black tea but have different health benefits.

Theasinensins: Found in oolong tea, theasinensins are another class of polyphenols with distinct structures and biological activities

生物活性

Theaflavins are a group of polyphenolic compounds derived from the oxidation of catechins during the fermentation of tea leaves. They are primarily found in black tea and are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. This article delves into the biological activity of theaflavins, supported by various research findings, data tables, and case studies.

1. Antioxidant Activity

Theaflavins exhibit significant antioxidant properties, which help mitigate oxidative stress in the body. Research indicates that they can scavenge free radicals and enhance the activity of antioxidant enzymes.

Table 1: Antioxidant Activity of Theaflavins

2. Antimicrobial Activity

Theaflavins demonstrate notable antimicrobial effects against various pathogens. They inhibit bacterial growth by targeting specific enzymes involved in metabolic pathways.

Case Study: Inhibition of 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR)

A study investigated the antimicrobial mechanism of theaflavins on DXR, an enzyme crucial for bacterial survival. The results showed that all four major theaflavins inhibited DXR activity with varying potency:

- TF3 exhibited approximately 40% inhibition.

- Other theaflavins demonstrated complete inhibition at concentrations between 14.9 to 29.2 µM .

3. Anti-inflammatory Effects

Theaflavins have been shown to reduce inflammation by modulating inflammatory pathways and cytokine production.

Table 2: Anti-inflammatory Effects of Theaflavins

| Study | Concentration | Inflammatory Marker | Results |

|---|---|---|---|

| Kim et al. (2019) | 50 µg/mL | TNF-α | Significant reduction in TNF-α levels |

| Lee et al. (2020) | 100 µg/mL | IL-6 | Decreased IL-6 production in macrophages |

4. Potential Anticancer Properties

Research indicates that theaflavins may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: this compound-3,3'-digallate (TF3)

TF3 has been studied for its effects on cancer cell lines:

- Induces apoptosis in human breast cancer cells.

- Inhibits proliferation of prostate cancer cells by disrupting cell cycle progression .

5. Modulation of Gut Microbiota

Recent studies have highlighted the role of theaflavins in modulating gut microbiota composition, which can impact overall health and disease prevention.

Table 3: Effects on Gut Microbiota

属性

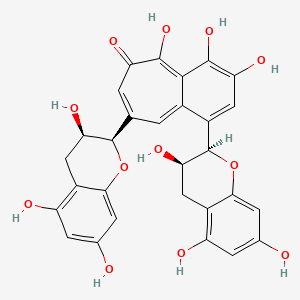

IUPAC Name |

3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMYMEWFZKHGAX-ZKSIBHASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196916 | |

| Record name | Theaflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Theaflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4670-05-7 | |

| Record name | Theaflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theaflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEAFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IA46M0D13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Theaflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。